![molecular formula C22H20ClN5O2 B2509306 8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919012-66-1](/img/no-structure.png)
8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The molecule also contains an imidazo[2,1-f]purine group, which is a type of purine. Purines are biologically significant and are found in many natural substances, including DNA and RNA .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. Without specific literature or experimental data, it’s challenging to propose a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name, but without experimental data like X-ray crystallography or NMR spectroscopy, it’s difficult to confirm the exact structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The chloroethyl group might be susceptible to nucleophilic substitution reactions, while the imidazo[2,1-f]purine group might participate in various types of reactions typical for purines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a naphthalene group might make the compound relatively nonpolar and insoluble in water .Applications De Recherche Scientifique
- The synthesis of this compound involves esterifying the carboxyl group in naproxen (a nonsteroidal anti-inflammatory drug) with the hydroxyl group in naphthalen-1-ylmethanol. The resulting prodrug aims to modify naproxen’s physicochemical properties, potentially reducing gastric irritation .
- Asiprin, a derivative of this compound, has been investigated for its potential in colorectal cancer prevention. Precision chemoprevention strategies are promising, and compounds like this one could play a role in targeted cancer therapies .
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, synthesized via copper(I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), demonstrates high regioselectivity and excellent yield. Such compounds are valuable in medicinal chemistry and drug development .
- Novel derivatives based on 9,10-di(naphthalen-2-yl)anthracene (ADN) have been designed for blue fluorescent organic light-emitting diodes (OLEDs). These materials exhibit promising optical properties and could enhance display technologies .
- The crystal structure of naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate has been determined. It crystallizes in an orthorhombic space group, providing insights into its molecular arrangement and packing .
Prodrug Development
Chemoprevention and Cancer Research
Triazole Synthesis
Fluorescent Materials for OLEDs
Crystallography and Structural Studies
Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the reaction of 2-chloroethylamine with 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in the presence of a suitable solvent and catalyst. The reaction is expected to yield the desired compound as the final product.", "Starting Materials": [ "2-chloroethylamine", "1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" ], "Reaction": [ "Step 1: Dissolve 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (1.0 g) in a suitable solvent (e.g. dichloromethane) and add 2-chloroethylamine (1.2 g) to the reaction mixture.", "Step 2: Add a suitable catalyst (e.g. triethylamine) to the reaction mixture and stir the mixture at room temperature for 24 hours.", "Step 3: After completion of the reaction, extract the product with a suitable solvent (e.g. ethyl acetate) and dry the organic layer over anhydrous sodium sulfate.", "Step 4: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired compound as a white solid." ] } | |
Numéro CAS |
919012-66-1 |
Nom du produit |
8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
Formule moléculaire |
C22H20ClN5O2 |
Poids moléculaire |
421.89 |
Nom IUPAC |
6-(2-chloroethyl)-4,7-dimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H20ClN5O2/c1-14-12-27-18-19(24-21(27)26(14)11-10-23)25(2)22(30)28(20(18)29)13-16-8-5-7-15-6-3-4-9-17(15)16/h3-9,12H,10-11,13H2,1-2H3 |
Clé InChI |
JTWIVHQSMUNSCK-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1CCCl)N(C(=O)N(C3=O)CC4=CC=CC5=CC=CC=C54)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



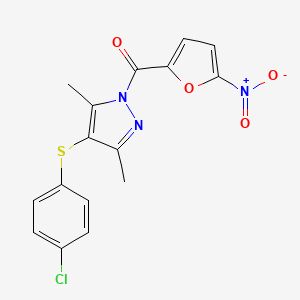
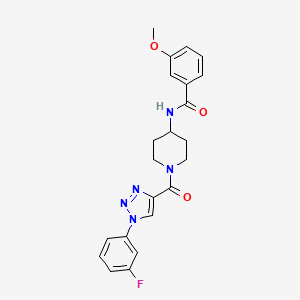
![ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2509230.png)
![[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B2509232.png)
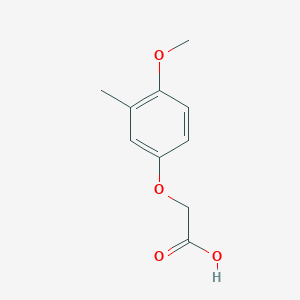
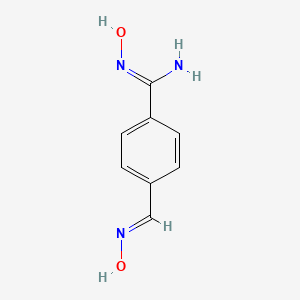
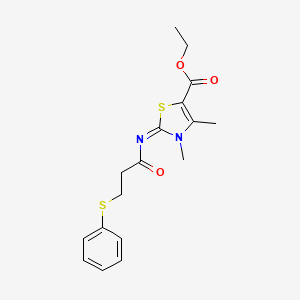
![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxyphenyl)methanone](/img/structure/B2509239.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclohexanecarboxamide](/img/structure/B2509240.png)
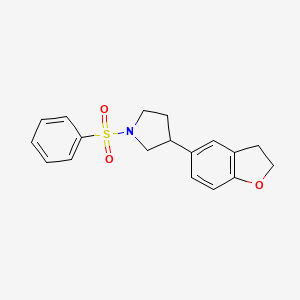
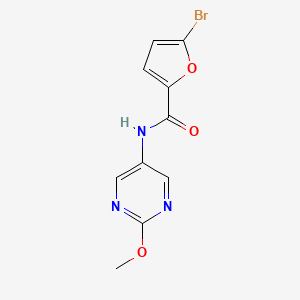
![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2509243.png)
![5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2509246.png)